molecular formula C5H5F8O4P B2924386 (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid CAS No. 125340-51-4

(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid

Cat. No.: B2924386
CAS No.: 125340-51-4
M. Wt: 312.052
InChI Key: VCDTZELUHOABQI-UHFFFAOYSA-N
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Description

(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid is a fluorinated organic compound with significant applications in various fields. The presence of multiple fluorine atoms imparts unique properties to the molecule, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid typically involves the reaction of (2,2,3,3,4,4,5,5-Octafluoro-1-pentanol) with phosphonic acid derivatives. One common method includes the use of a phosphonic acid chloride in the presence of a base to facilitate the formation of the phosphonic acid ester, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated ketones, phosphine derivatives, and substituted fluorinated compounds .

Scientific Research Applications

(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    (2,2,3,3,4,4,5,5-Octafluoro-1-pentanol): Shares a similar fluorinated backbone but lacks the phosphonic acid group.

    (2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol): Contains an additional hydroxyl group and a longer carbon chain.

    (2,2,3,3,4,4,5,5-Octafluoro-1-pentylamine): Features an amine group instead of a hydroxyl group.

Uniqueness

(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid is unique due to the presence of both the highly fluorinated carbon chain and the phosphonic acid group. This combination imparts distinct chemical and physical properties, such as high stability, resistance to degradation, and strong binding affinity to biological targets .

Properties

IUPAC Name

(2,2,3,3,4,4,5,5-octafluoro-1-hydroxypentyl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F8O4P/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)18(15,16)17/h1-2,14H,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDTZELUHOABQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(O)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F8O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501348169
Record name (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125340-51-4
Record name (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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